4-(Difluoromethoxy)-N-(propan-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7(2)13-8-3-5-9(6-4-8)14-10(11)12/h3-7,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFICHFGGODGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Difluoromethoxy N Propan 2 Yl Aniline
Electronic and Steric Influence of the Difluoromethoxy Group on Aromatic Reactivity
The introduction of a difluoromethoxy (-OCHF₂) group onto an aromatic ring imparts a unique combination of electronic and steric properties that distinguish it from traditional methoxy (B1213986) (-OCH₃) analogues. These properties profoundly influence the reactivity of the benzene (B151609) ring, particularly in electrophilic aromatic substitution reactions.
The difluoromethoxy group acts as a deactivating substituent in electrophilic aromatic substitution (EAS) reactions. wikipedia.org This deactivation stems from the strong inductive electron-withdrawing effect (-I) of the two highly electronegative fluorine atoms. libretexts.org Unlike a simple methoxy group, which is strongly activating due to the resonance donation (+M) of an oxygen lone pair, the difluoromethoxy group's ability to donate electrons via resonance is significantly diminished. The powerful inductive pull of the fluorine atoms counteracts the oxygen's resonance donation.
Studies using ¹⁹F NMR have quantified the electronic effects of the related difluoro(methoxy)methyl group (CF₂OCH₃), determining its Hammett constants for inductive (σI) and resonance (σR) effects to be 0.22 and 0.07, respectively. nuph.edu.uanbuv.gov.ua These positive values confirm that the group functions as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.uanbuv.gov.ua By withdrawing electron density from the aromatic π-system, the difluoromethoxy group reduces the ring's nucleophilicity, making it less reactive towards incoming electrophiles compared to unsubstituted benzene or anisole. libretexts.orgmasterorganicchemistry.com Groups that remove electron density from the ring are termed deactivating groups because they decrease the rate of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |
|---|---|---|---|
| -OCH₃ | Positive (Withdrawing) | Strongly Negative (Donating) | Strongly Activating |
| -CF₂OCH₃ | 0.22 (Strongly Withdrawing) | 0.07 (Weakly Withdrawing) | Moderately Deactivating |
| -CHF₂ | Positive (Withdrawing) | Neutral | Moderately Deactivating |
| -CF₃ | Strongly Positive (Withdrawing) | Positive (Withdrawing) | Strongly Deactivating |
A key advantage of incorporating fluorinated motifs like the difluoromethoxy group is the enhanced metabolic stability of the molecule. nih.govmdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the difluoromethoxy group highly resistant to chemical and enzymatic degradation. mdpi.com In medicinal chemistry, replacing a methoxy group with a difluoromethoxy group is a common strategy to prevent a major biotransformation pathway involving oxidative O-demethylation. nih.gov This metabolic stability increases the compound's resistance to oxidative degradation, a valuable trait in the development of pharmaceuticals and agrochemicals. mdpi.comrsc.org
The directing effect of substituents in electrophilic aromatic substitution determines the position of the incoming electrophile. libretexts.org In 4-(Difluoromethoxy)-N-(propan-2-yl)aniline, two substituents influence the regioselectivity: the N-(propan-2-yl)amino group and the difluoromethoxy group.
N-(propan-2-yl)amino Group : This is a powerful electron-donating group (+M > -I) and is therefore a strongly activating, ortho, para-director. libretexts.orgyoutube.com
Difluoromethoxy Group : This is an electron-withdrawing group (-I > +M) and is therefore a deactivating, meta-director relative to its own position. wikipedia.org
When both an activating and a deactivating group are present on the ring, the directing effect of the more powerful activating group dominates. libretexts.org In this case, the N-(propan-2-yl)amino group dictates the position of substitution. Since the para position is already occupied by the difluoromethoxy group, incoming electrophiles are directed to the positions ortho to the amino group (i.e., positions 3 and 5).
The stability of the cationic Wheland intermediate (σ-complex) formed during the reaction explains this outcome. nih.gov When the electrophile attacks at the ortho position relative to the amino group, a resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. This is not possible if the attack occurs at the meta position. libretexts.org Therefore, the transition state leading to the ortho-substituted product is lower in energy, and this product is formed preferentially. libretexts.orgnih.gov
| Substituent | Position | Classification | Directing Effect | Predicted Substitution Site(s) |
|---|---|---|---|---|
| -NH(propan-2-yl) | 1 | Strongly Activating | Ortho, Para | Positions 3 and 5 (Ortho to -NHR, Meta to -OCHF₂) |
| -OCHF₂ | 4 | Moderately Deactivating | Meta |
Transformations Involving the Aniline (B41778) Nitrogen
The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, enabling a variety of chemical transformations, including acylation and alkylation reactions.
The nitrogen of this compound can readily react with acylating agents, such as acid chlorides or anhydrides, to form the corresponding amide derivatives. This reaction, known as N-acylation, is a fundamental transformation of anilines. The reaction typically proceeds in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated. The resulting amides are generally stable, crystalline solids. The formation of N-acyl derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a parent aniline compound. nih.gov
General Reaction Scheme for N-Acylation:
this compound + R-COCl → N-(4-(difluoromethoxy)phenyl)-N-(propan-2-yl)acetamide (where R=CH₃)
Reductive amination is a powerful and widely used method for the synthesis of more complex amines from simpler ones. rsc.orgacs.org This one-pot reaction involves two key steps: the formation of an imine (or iminium ion) intermediate, followed by its in-situ reduction. rsc.orgbohrium.com
Imine Formation : this compound, being a secondary amine, reacts with an aldehyde or a ketone to form an iminium ion. This condensation reaction is typically reversible and is often catalyzed by mild acid. masterorganicchemistry.com Aniline derivatives themselves can also serve as nucleophilic catalysts to accelerate imine formation. researchgate.netresearchgate.net
Reduction : The intermediate iminium ion is not isolated but is immediately reduced to the corresponding tertiary amine using a suitable reducing agent present in the reaction mixture. rsc.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. acs.org This method avoids the direct alkylation of the amine with alkyl halides, which can often lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
This pathway allows for the introduction of a wide variety of substituents onto the aniline nitrogen, making it a versatile tool for creating libraries of derivatives for further study.
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | Pyridine | N-(4-(difluoromethoxy)phenyl)-N-(propan-2-yl)acetamide |
| Reductive Amination | Acetone (B3395972) | NaBH(OAc)₃, Acetic Acid | N-(tert-butyl)-4-(difluoromethoxy)-N-(propan-2-yl)aniline |
| Reductive Amination | Formaldehyde | NaBH₃CN, Methanol | N-(4-(difluoromethoxy)phenyl)-N-isopropyl-N-methylamine |
Electrophilic Aromatic Substitution Reactions of the Difluoromethoxy-Substituted Aromatic Ring
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the N-(propan-2-yl)amino group and the 4-(difluoromethoxy) group. The secondary amino group is a potent activating, ortho-, para-directing group due to the lone pair on the nitrogen atom engaging in resonance with the aromatic π-system. Conversely, the difluoromethoxy group is generally considered to be weakly deactivating due to the inductive electron-withdrawing effect of the fluorine atoms, yet it is also ortho-, para-directing because of the resonance contribution from the oxygen lone pairs. In this substitution pattern, the powerful activating effect of the amino group dominates the directing effects, making the positions ortho to it (positions 3 and 5) the most nucleophilic and thus most susceptible to electrophilic attack.
Halogenation Studies
Classical electrophilic halogenation of aniline derivatives typically results in substitution at the ortho and para positions relative to the amino group. For this compound, the para position is blocked by the difluoromethoxy group, meaning halogenation is expected to occur at the positions ortho to the N-isopropylamino group (positions 3 and 5).
Studies on the electrophilic bromination of anilines with electron-withdrawing groups in the meta position using N-Bromosuccinimide (NBS) have shown that the regioselectivity can be highly dependent on the polarity of the solvent. lookchem.com In polar solvents, bromination tends to occur ortho to the activating amino group. Given the strong activating nature of the N-isopropylamino group in the target molecule, bromination with reagents like NBS in a polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF) would be predicted to yield primarily 3-bromo-4-(difluoromethoxy)-N-(propan-2-yl)aniline, with potential formation of the 3,5-dibrominated product under more forcing conditions. The steric bulk of the N-isopropyl group may influence the ratio of mono- to di-substituted products.
While classic methods favor ortho/para substitution, modern palladium-catalyzed methods have been developed to achieve meta-C–H halogenation of aniline derivatives, overcoming the inherent electronic preference of the substrate. nih.govrsc.org These reactions often employ a directing group and a palladium(II) catalyst with an oxidant and a halogen source like N-bromophthalimide (NBP) to functionalize the C-H bond meta to the directing amino group. nih.govrsc.org
| Reagent/Catalyst System | Expected Product(s) | Reaction Type |
| N-Bromosuccinimide (NBS) in CH₃CN | 3-Bromo-4-(difluoromethoxy)-N-(propan-2-yl)aniline | Electrophilic Aromatic Substitution |
| Pd(OAc)₂ / N-Bromophthalimide (NBP) | 5-Bromo-4-(difluoromethoxy)-N-(propan-2-yl)aniline | Directed C-H Halogenation |
Nitration and Sulfonation Reactions
Nitration: The nitration of the parent compound, 4-(difluoromethoxy)aniline (B1299965), is known to produce 4-(difluoromethoxy)-2-nitroaniline. nih.gov This demonstrates the powerful directing effect of the amino group, which forces the incoming nitro group to the ortho position despite the presence of the meta-directing (in this context) difluoromethoxy group. By extension, the nitration of this compound with a standard nitrating agent (e.g., HNO₃/H₂SO₄) is expected to proceed similarly, yielding 4-(Difluoromethoxy)-N-(propan-2-yl)-2-nitroaniline. The reaction conditions would need to be carefully controlled to prevent oxidation of the activated aromatic ring.
Sulfonation: Classical sulfonation using fuming sulfuric acid would also be directed by the N-isopropylamino group to the ortho positions. However, such harsh acidic conditions can lead to side reactions and potential protonation of the amino group, which would convert it into a deactivating, meta-directing ammonium group.
More contemporary methods for sulfonylation offer milder and more regioselective alternatives. A photoredox-catalyzed reaction for the direct sulfonylation of aniline derivatives with sulfinate salts has been reported, proceeding under visible light irradiation. rsc.org This method leverages the generation of sulfonyl radicals from stable sulfinate salts. Another approach involves a biomass-derived heterogeneous copper catalyst for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com These radical-based methods offer a functional group tolerant pathway to introduce sulfonyl groups onto the aniline scaffold.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | 4-(Difluoromethoxy)-N-(propan-2-yl)-2-nitroaniline |
| Photoredox Sulfonylation | RSO₂Na / Photocatalyst / Visible Light | Mixture of sulfonated isomers |
| Copper-Catalyzed Sulfonylation | RSO₂Na / CuₓOᵧ@CS-400 / K₂S₂O₈ | Sulfonylated aniline derivatives |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically be performed on a halogenated derivative to introduce new aryl groups or to construct heterocyclic systems.
Suzuki Coupling Protocols for Aryl Group Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov To apply this reaction to this compound, the aromatic ring must first be functionalized with a suitable leaving group, typically bromine or iodine, via electrophilic halogenation as described in section 3.3.1.
For instance, 3-bromo-4-(difluoromethoxy)-N-(propan-2-yl)aniline could serve as the substrate for a Suzuki coupling. Research on unprotected ortho-bromoanilines has identified effective catalyst systems for this transformation. nih.gov A typical protocol involves a palladium catalyst such as Pd(dppf)Cl₂ or a more advanced catalyst like CataXCium A Pd G3, a base (e.g., K₂CO₃, Cs₂CO₃), and an arylboronic acid or ester in a solvent mixture like dioxane/water or DMF/ethanol. nih.govresearchgate.net The reaction's success with unprotected anilines highlights its utility and functional group tolerance. nih.gov Studies on the synthesis of fluorinated biphenyl (B1667301) derivatives via Suzuki coupling further underscore the applicability of this method to fluorinated substrates. mdpi.com
| Catalyst | Base | Solvent | Coupling Partner |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | Arylboronic acid |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | Arylboronic ester |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane / H₂O | Heteroaromatic boronic ester |
Copper-Catalyzed Cyclization Reactions of Anilines
Copper-catalyzed reactions are widely used for constructing heterocyclic rings. Derivatives of this compound could be valuable precursors for synthesizing complex molecules through intramolecular or intermolecular cyclization pathways.
One established method is the synthesis of benzimidazoles from o-bromoarylamines and nitriles using a ligand-free copper-catalyzed cyclization. nih.gov A potential synthetic route could involve the bromination of the target aniline at the 3-position, followed by the introduction of an amino group at the 2-position. The resulting diamine could then undergo copper-catalyzed cyclization. A more direct route might involve a 2-bromo derivative of the title compound reacting with a nitrile under copper catalysis.
Another strategy involves the intramolecular cyclization of aniline derivatives containing a suitably positioned reactive group. For example, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides efficient access to isoquinolines and isoquinoline (B145761) N-oxides in water. rsc.org To utilize this chemistry, one would need to synthesize a derivative of this compound bearing an ortho-alkynyl group, which could then be cyclized to form novel fused heterocyclic systems. These copper-catalyzed methods represent powerful pathways for the derivatization of the aniline core into more complex, value-added structures.
Radical Functionalization Approaches for Aniline Derivatives
Radical reactions offer unique pathways for the functionalization of aromatic compounds, often with regioselectivity complementary to ionic reactions. Aniline derivatives, being electron-rich, are excellent substrates for reactions with electrophilic radicals.
Recent advances in photochemistry have enabled the difluoroalkylation and perfluoroalkylation of anilines under mild conditions using visible light. nih.govconicet.gov.ar These methods often involve the formation of an electron donor-acceptor (EDA) complex between the electron-rich aniline and a fluoroalkyl source (e.g., ethyl difluoroiodoacetate). nih.govacs.org Upon photoirradiation, single-electron transfer (SET) occurs, generating a fluoroalkyl radical that can then add to the aniline ring. acs.org Experimental evidence, including radical trapping experiments, supports the generation of these radical intermediates during the reaction. nih.govacs.org For this compound, this approach could be used to introduce additional fluorinated motifs, which are highly sought after in medicinal chemistry.
Furthermore, radical-mediated C-H functionalization can be used to construct new ring systems. A notable example is the [4+1] annulative double C-H functionalization of N,N-dialkylanilines to form N-alkylindoles. nih.gov This process is initiated by a site-selective hydrogen atom transfer from the N-alkyl group by an amidyl radical, followed by a homolytic aromatic substitution onto the aniline ring. nih.gov While the target compound is an N-alkylaniline rather than a dialkylaniline, similar radical-based strategies could potentially be adapted for intramolecular cyclization, targeting either the N-isopropyl group or the aromatic C-H bonds to build novel heterocyclic scaffolds.
| Reaction Type | Radical Source | Initiation Method | Potential Application |
| Difluoroalkylation | Ethyl difluoroiodoacetate | Visible Light (EDA Complex) | Introduction of -CF₂CO₂Et group |
| Perfluoroalkylation | Perfluoroalkyl iodides (RF-I) | Visible Light / Photocatalyst | Introduction of RF groups |
| Annulative C-H Functionalization | Sulfonyl diazo compounds | Thermal (Amidyl radical initiator) | Synthesis of indole-like structures |
Advanced Spectroscopic Characterization and Analytical Techniques for 4 Difluoromethoxy N Propan 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(Difluoromethoxy)-N-(propan-2-yl)aniline, ¹H, ¹⁹F, and ¹³C NMR are all employed to piece together its complete structure.
Proton NMR (¹H NMR) analysis identifies the number and type of hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the isopropyl and difluoromethoxy groups.
The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group will present as a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a classic isopropyl splitting pattern. The difluoromethoxy group's proton will appear as a triplet due to coupling with the two fluorine atoms. The amine proton (NH) typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 6.8 - 7.1 | Doublet | ~ 8-9 | 2H, Aromatic protons |
| ~ 6.5 - 6.7 | Doublet | ~ 8-9 | 2H, Aromatic protons |
| ~ 6.5 (triplet) | Triplet | J(H,F) ~ 74 | 1H, -OCHF₂ |
| ~ 3.6 (septet) | Septet | J(H,H) ~ 6-7 | 1H, -CH(CH₃)₂ |
| ~ 3.5 (broad s) | Broad Singlet | - | 1H, -NH- |
Note: Data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.
Given the presence of fluorine, ¹⁹F NMR is a crucial technique for characterizing the difluoromethoxy group. nih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nih.gov The chemical shift of fluorine is highly sensitive to its electronic environment, providing a distinct signal for the -OCHF₂ group. nih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be split into a doublet due to coupling with the single proton of the same group (¹J(F,H)). The chemical shift for difluoromethoxy groups attached to an aromatic ring typically appears in a characteristic region of the spectrum. For instance, the ¹⁹F NMR signal for a related compound, difluoromethyl 4-methoxybenzoate, appears at -91.27 ppm (as a doublet with J = 71.4 Hz).
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
Note: Data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
The ¹³C NMR spectrum of this compound would show distinct signals for each of the ten carbon atoms in the structure. The difluoromethoxy carbon (-OCHF₂) is expected to appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J(C,F)). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing difluoromethoxy group and the electron-donating N-isopropylamino group. libretexts.org The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. pressbooks.pub
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145-150 | Aromatic C-O |
| ~ 140-145 | Aromatic C-N |
| ~ 115-125 (triplet) | -OCHF₂ |
| ~ 115-120 | Aromatic CH |
| ~ 45-50 | -CH(CH₃)₂ |
Note: Data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₃F₂NO), HRMS is critical for confirming this exact formula. The technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification. The expected exact mass can be calculated and compared to the experimental value, with a very small mass error (typically < 5 ppm) confirming the assigned formula.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃F₂NO |
| Calculated Exact Mass | 201.0965 |
| Ionization Mode | ESI+ (Expected) |
Note: The calculated exact mass is for the neutral molecule. The observed ion is typically the protonated species in positive ionization mode.
Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are vital for assessing the purity of a compound and confirming its identity in complex mixtures. nih.gov HPLC separates the components of a sample based on their physicochemical properties, and the mass spectrometer provides mass information for each eluting component. nih.gov
This technique is used to verify that the main peak in the chromatogram corresponds to the target compound's molecular weight and to identify and quantify any impurities. researchgate.net The retention time from the HPLC provides one level of identification, while the mass spectrum provides definitive confirmation. researchgate.net This is particularly important in pharmaceutical and agrochemical research where even small amounts of impurities need to be identified and controlled.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are paramount for identifying the various functional groups and structural features present in this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum is expected to exhibit a series of distinct peaks that confirm the presence of its key structural components: the secondary amine, the isopropyl group, the aromatic ring, and the difluoromethoxy group.
The N-H stretching vibration of the secondary amine is typically observed as a single, sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine will likely appear in the 1250-1360 cm⁻¹ range. The presence of the isopropyl group will be indicated by characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1385 cm⁻¹ (for the gem-dimethyl) and 1370 cm⁻¹ (for the isopropyl C-H).
The aromatic ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ range.
The difluoromethoxy group (-OCHF₂) introduces strong, characteristic absorption bands due to the C-F and C-O stretching vibrations. The C-F stretching vibrations are typically very strong and are expected to appear in the 1000-1200 cm⁻¹ region. The C-O stretching of the aryl ether is expected in the 1200-1260 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium | Isopropyl Group |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Aromatic Ring |
| Aliphatic C-H Bend | 1370 - 1385 | Medium | Isopropyl Group |
| Aromatic C-N Stretch | 1250 - 1360 | Medium-Strong | Aromatic Amine |
| Aryl C-O Stretch | 1200 - 1260 | Strong | Aryl Ether |
| C-F Stretch | 1000 - 1200 | Very Strong | Difluoromethoxy Group |
| Aromatic C-H Out-of-Plane Bend (para-disubstituted) | 800 - 850 | Strong | Aromatic Ring |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the Raman spectrum would provide valuable information, especially regarding the aromatic ring and the C-C backbone of the isopropyl group. The symmetric "breathing" mode of the para-disubstituted benzene ring is expected to produce a strong and characteristic Raman signal. Aromatic C=C stretching vibrations also give rise to strong bands in the Raman spectrum.
While N-H and C-F stretching vibrations are also Raman active, they are often weaker than in the IR spectrum. However, the C-N stretching and the various C-H bending modes will be observable. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Strong | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Isopropyl Group |
| Aromatic Ring Breathing/Stretching | 1580 - 1620 | Very Strong | Aromatic Ring |
| Aromatic C=C Stretch | 1450 - 1550 | Medium | Aromatic Ring |
| Aliphatic C-H Bend | 1370 - 1385 | Medium | Isopropyl Group |
| Aromatic C-N Stretch | 1250 - 1360 | Medium | Aromatic Amine |
| C-F Stretch | 1000 - 1200 | Weak-Medium | Difluoromethoxy Group |
| Aromatic Ring Breathing (para-disubstituted) | 750 - 850 | Strong | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like this compound, the primary electronic transitions of interest are the π → π* transitions of the benzene ring.
The position of the maximum absorbance (λmax) is sensitive to the substituents on the aromatic ring. The N-isopropylamino group is an electron-donating group (auxochrome) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
Therefore, for this compound, it is expected that the combined electron-donating effects of the N-isopropylamino and the difluoromethoxy groups will lead to a significant bathochromic shift of the π → π* transitions of the benzene ring. The primary absorption bands are expected to be in the UV region, likely with a λmax value significantly higher than that of benzene (around 255 nm).
| Electronic Transition | Expected λmax (nm) | Solvent | Origin |
|---|---|---|---|
| π → π | 260 - 290 | Ethanol/Hexane | Benzene Ring (Substituted) |
| n → π | 300 - 350 | Ethanol/Hexane | Aromatic Amine |
Computational Chemistry and Theoretical Studies on 4 Difluoromethoxy N Propan 2 Yl Aniline
Electronic Structure and Molecular Conformation Analysis
The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its properties and reactivity. Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are pivotal in characterizing these features.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.
For a molecule like 4-(Difluoromethoxy)-N-(propan-2-yl)aniline, DFT calculations would reveal the conformational preferences of the N-isopropyl group relative to the aniline (B41778) ring and the orientation of the difluoromethoxy group. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the amino group create a complex electronic environment that influences the geometry of the benzene (B151609) ring.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.396 |
| C2-C3 | 1.391 | |
| C3-C4 | 1.392 | |
| C4-C5 | 1.391 | |
| C1-N7 | 1.395 | |
| C4-F10 | 1.361 | |
| N7-H8 | 1.011 | |
| Bond Angle (°) | C2-C1-C6 | 120.4 |
| C1-C2-C3 | 120.0 | |
| C2-C3-C4 | 119.5 | |
| C3-C4-C5 | 120.5 | |
| C2-C1-N7 | 119.8 | |
| C1-N7-H8 | 114.1 |
Data is for the analogous compound 4-fluoroaniline (B128567) and is intended to be representative. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. materialsciencejournal.org A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions through a second-order perturbation theory analysis of the Fock matrix. stackexchange.com This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. materialsciencejournal.orgstackexchange.com
In this compound, significant ICT is expected. The lone pair on the nitrogen atom can donate electron density into the antibonding π* orbitals of the aromatic ring (n -> π*). Conversely, the electronegative difluoromethoxy group withdraws electron density from the ring, primarily through inductive effects (σ-withdrawal).
The table below presents typical stabilization energies from NBO analysis for interactions found in similar aniline derivatives, illustrating the magnitude of these charge transfer effects. materialsciencejournal.org
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) | π(C1-C2) | 45.25 | Nitrogen lone pair donation to the aromatic ring |
| LP(O) | σ(C-N) | 10.08 | Oxygen lone pair interaction with the C-N antibonding orbital |
| σ(C-H) | σ(C-C) | 5.50 | C-H bond hyperconjugation with the ring |
| π(C3-C4) | π(C1-C2) | 20.15 | Pi-electron delocalization within the aromatic ring |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.
Transition State Characterization in Key Transformations
The synthesis of this compound can be envisioned through several routes, with N-alkylation of 4-(difluoromethoxy)aniline (B1299965) or reductive amination being common strategies for forming the N-isopropyl bond.
N-Alkylation: This reaction would involve the nucleophilic attack of the nitrogen atom of 4-(difluoromethoxy)aniline on an isopropyl electrophile (e.g., 2-iodopropane). DFT calculations can model the transition state of this SN2 reaction, characterizing the partially formed N-C bond and the partially broken C-I bond.
Reductive Amination: This is a two-step process, often performed in one pot. First, 4-(difluoromethoxy)aniline reacts with acetone (B3395972) to form an imine intermediate. This is followed by the reduction of the imine to the final secondary amine. Computational studies can characterize the transition state for both the imine formation (nucleophilic attack on the carbonyl) and the subsequent reduction (hydride transfer to the iminium ion). The transition state of the hydride transfer would show the hydride source (e.g., from a borohydride (B1222165) reagent) interacting with the imine carbon, with the C=N double bond elongating as it transitions to a single bond. acs.org
Energetic Profiles of Synthetic Pathways
The energetic profile, or reaction coordinate diagram, provides a quantitative description of the energy changes that occur during a reaction. These profiles are calculated by determining the energies of the reactants, intermediates, transition states, and products. The highest energy barrier along this pathway, the activation energy (ΔG‡), determines the rate of the reaction.
Computational studies on the N-alkylation of anilines with alcohols, a "hydrogen borrowing" strategy analogous to reductive amination, provide insight into the likely energetic landscape. A plausible catalytic cycle involves:
Oxidation of the alcohol (e.g., isopropanol) to the corresponding ketone (acetone) by a metal catalyst.
Condensation of the ketone with the aniline to form an imine.
Reduction of the imine by the metal-hydride species generated in the first step.
The table below shows a representative free energy profile for the N-alkylation of aniline with benzyl (B1604629) alcohol, catalyzed by an iridium complex, which serves as a model for the energetic steps involved. acs.org
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Aniline + Benzyl Alcohol + Catalyst | 0.0 |
| TS1 | Transition state for alcohol oxidation | +19.5 |
| Intermediate 1 | Aldehyde + Catalyst-Hydride + Aniline | +5.8 |
| Intermediate 2 | Imine + Catalyst-Hydride | -2.5 |
| TS2 | Transition state for imine reduction | +17.8 |
| Products | N-Benzylaniline + Catalyst | -15.0 |
Data is for the analogous reaction of aniline with benzyl alcohol and is intended to be representative of the energetic steps in a catalytic N-alkylation. acs.org Such profiles are crucial for understanding reaction kinetics and optimizing reaction conditions.
Predictive Modeling and Chemoinformatics in Chemical Design
Chemoinformatics applies computational methods to analyze chemical data, enabling the prediction of molecular properties and the design of new compounds with desired characteristics. For a molecule like this compound, these approaches can be used to forecast its physicochemical properties, biological activities, and metabolic fate.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and a specific property, such as lipophilicity (logP) or biological activity. nih.gov For aniline derivatives, descriptors such as the van der Waals volume, hydrophilicity factor, and electrophilicity can be used to build robust models that predict their behavior. nih.gov These models are valuable for screening virtual libraries of compounds to identify candidates with optimal properties before undertaking their synthesis.
ADMET Modeling: Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are a critical part of modern drug discovery and chemical safety assessment. bhsai.orgnih.gov For fluorinated aromatic amines, chemoinformatic tools can predict key attributes such as oral bioavailability, plasma protein binding, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. mdpi.com By identifying potential liabilities early in the design process, these predictive models help to prioritize and optimize chemical structures, reducing the time and cost associated with experimental testing.
Structure-Activity Relationship (SAR) Studies for Analogue Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of lead optimization. For this compound, SAR studies would systematically explore how modifications to its chemical structure affect its biological activity. The core structure consists of three key components amenable to modification: the difluoromethoxy group, the aniline ring, and the N-(propan-2-yl) group.
The difluoromethoxy (OCHF2) group at the para-position of the aniline ring is a critical feature. This group is often used as a bioisostere for a methoxy (B1213986) group, but it possesses distinct electronic properties. nih.gov The high electronegativity of the fluorine atoms can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions. nih.gov SAR studies on analogues would involve replacing the difluoromethoxy group with other substituents to probe the electronic and steric requirements at this position. For instance, replacing it with a trifluoromethoxy (OCF3) group could further enhance metabolic stability, while substitution with a simple methoxy or hydroxyl group would provide insights into the importance of the fluorine atoms for activity. nih.gov
The aniline ring itself can be a target for modification. Introducing additional substituents on the aromatic ring could modulate the electronic properties of the molecule and provide additional interaction points with a biological target. For example, the introduction of small halogen atoms or methyl groups at different positions on the ring could influence the compound's conformation and binding affinity. ijcce.ac.ir
A hypothetical SAR study for analogues of this compound could explore the following modifications:
| Modification Area | Example Substituent | Rationale for Investigation |
| 4-Position (OCHF2) | -OCH3, -OCF3, -OH, -Cl, -F | To evaluate the impact of electronics and hydrogen bonding potential. |
| N-Substituent | -Ethyl, -n-Propyl, -Cyclopropyl, -tert-Butyl | To probe steric limitations and hydrophobic interactions in the binding site. |
| Aniline Ring | 2-Fluoro, 3-Chloro, 2-Methyl | To explore additional binding interactions and influence on overall conformation. |
These systematic modifications, coupled with biological evaluation, would generate a comprehensive SAR profile, guiding the design of more potent and selective analogues.
Pharmacophore Mapping and Molecular Docking Applications
Pharmacophore mapping and molecular docking are powerful computational tools that provide a three-dimensional understanding of drug-receptor interactions, facilitating the design of novel molecules with desired biological activity. thepharma.net
Pharmacophore mapping involves identifying the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. chemrxiv.org For a series of active analogues related to this compound, a pharmacophore model could be generated. This model would typically include features such as hydrogen bond acceptors (from the oxygen of the difluoromethoxy group), hydrogen bond donors (from the aniline nitrogen), hydrophobic regions (from the aromatic ring and the isopropyl group), and aromatic rings. researchgate.net The difluoromethoxy group, with its unique electronic properties, could be a key feature in defining a specific pharmacophore for a particular target. This model would then serve as a 3D query to screen virtual libraries of compounds to identify new chemical scaffolds that possess the same essential features and are therefore likely to be active. chemrxiv.org
A hypothetical pharmacophore model for an inhibitor based on the this compound scaffold might include the following features:
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Oxygen of the difluoromethoxy group | Interaction with a hydrogen bond donor residue in the target's active site. |
| Hydrogen Bond Donor | NH of the aniline group | Interaction with a hydrogen bond acceptor residue in the target's active site. |
| Aromatic Ring | Phenyl ring | π-π stacking or hydrophobic interactions with aromatic residues. |
| Hydrophobic Group | Isopropyl group and difluoromethyl group | Van der Waals interactions within a hydrophobic pocket of the target. |
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. uomisan.edu.iqresearchgate.net In the context of this compound, if a putative biological target is identified, molecular docking can be used to simulate its binding mode within the active site. This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. researchgate.net
Docking studies can help to rationalize the observed SAR data. For example, if larger N-alkyl substituents lead to a decrease in activity, docking simulations might reveal that these larger groups clash sterically with a residue in the binding pocket. Conversely, if a particular substituent on the aniline ring enhances activity, docking could show that this substituent forms a new favorable interaction with the target. jusst.org This detailed understanding of the binding mode is invaluable for the design of new analogues with improved affinity and selectivity. The binding energy scores from docking can also be used to rank potential new analogues before their synthesis, prioritizing the most promising candidates. researchgate.net
Strategic Applications of 4 Difluoromethoxy N Propan 2 Yl Aniline As a Chemical Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Systems
The aniline (B41778) moiety within 4-(Difluoromethoxy)-N-(propan-2-yl)aniline serves as a potent nucleophile and a foundational component for building various nitrogen-containing heterocyclic rings, which are prevalent in pharmacologically active compounds.
Incorporation into Oxadiazole-Containing Diamides
Research into new insecticides and fungicides has led to the design of novel meta-diamide compounds that incorporate a 1,2,4-oxadiazole (B8745197) ring. scielo.brresearchgate.net While this compound itself is not the specified starting material, a structurally analogous compound, 2-(Difluoromethoxy)-4-(perfluoropropan-2-yl) aniline, has been successfully used to create a series of cyproflanilide (B13465277) derivatives. scielo.br The synthesis involves a multi-step reaction sequence where the aniline derivative is a key component in forming the diamide (B1670390) structure. scielo.br These efforts have produced compounds with significant insecticidal activity against Lepidopteran pests and notable lethality against Tetranychus cinnabarinus (cinnabar spider mite). researchgate.netplu.mx This demonstrates the utility of difluoromethoxy-substituted anilines as a class in constructing complex, biologically active molecules featuring the oxadiazole heterocycle. researchgate.net The 1,2,4-oxadiazole moiety itself is a versatile scaffold known for its stability and presence in various therapeutic agents. luxembourg-bio.com
| Compound ID | Reported Activity | Reference |
| 5h | 100% insecticidal activity against armyworm at 10 mg L⁻¹ and 66.67% fungicidal activity against Cucumber downy mildew at 400 mg L⁻¹. | researchgate.netplu.mx |
| 5l | 88.89% inhibition rate against Cucumber downy mildew at 400 mg L⁻¹. | researchgate.netplu.mx |
| 5p | 97.22% lethality against Tetranychus cinnabarinus at 400 mg L⁻¹. | scielo.brresearchgate.net |
| 5q | 100% lethality against Tetranychus cinnabarinus at 400 mg L⁻¹. | scielo.brresearchgate.net |
| 5s | 96.30% inhibition rate against Cucumber downy mildew at 400 mg L⁻¹. | researchgate.netplu.mx |
Formation of Spirotetrahydroquinoline Derivatives
Spirotetrahydroquinoline frameworks are significant structural motifs in medicinal chemistry. A highly diastereoselective, one-pot method has been developed for synthesizing these complex spiro compounds. nih.govmdpi.com The reaction typically involves an aza-Michael/Michael cascade reaction between substituted N-(2-enoylphenyl)benzenesulfonamides and 2-arylidiene-1,3-indandiones. mdpi.comresearchgate.net While the core structure of tetrahydroquinoline is known for a range of biological activities including antitumor and antioxidant properties, a direct synthetic route employing this compound as a precursor is not explicitly detailed in the available literature. The general synthesis relies on different starting materials to construct the quinoline (B57606) ring system. mdpi.com However, the potential for using functionalized anilines in related multi-component reactions remains an area for further exploration.
Participation in Pyrano[2,3-c]pyrazole Synthesis
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antiviral properties. ktu.edumdpi.comnih.gov The synthesis of these scaffolds is most commonly achieved through a multi-component condensation reaction. arakmu.ac.irsemanticscholar.org This reaction typically involves an aromatic aldehyde, a hydrazine (B178648) derivative, malononitrile, and a β-ketoester, such as ethyl acetoacetate. nih.govarakmu.ac.ir The reaction proceeds through the formation of a pyrazolone (B3327878) intermediate, which then undergoes further condensation to yield the final pyranopyrazole structure. semanticscholar.org Based on this established synthetic pathway, this compound would not serve as a direct precursor, as the core pyrazole (B372694) and pyran rings are constructed from different sets of reagents.
Table 2: Typical Reagents in Pyrano[2,3-c]pyrazole Synthesis
| Component | Role in Synthesis | Example |
| Aldehyde | Provides the C4-substituent of the pyran ring. | Thiophene-2-carbaldehyde |
| Hydrazine | Forms the pyrazole ring with the β-ketoester. | Hydrazine hydrate |
| β-Ketoester | Forms the pyrazole ring with hydrazine. | Ethyl acetoacetate |
| Malononitrile | Provides atoms for the pyran ring. | Malononitrile |
Precursor for Pyrimidin-2-amine Derivatives
The pyrimidine (B1678525) ring is a fundamental heterocycle in numerous biologically active molecules. While this compound is not a direct precursor, the closely related compound 4-(4-(Difluoromethoxy)phenyl)pyrimidin-2-amine highlights the importance of the 4-(difluoromethoxy)phenyl moiety in this class of compounds. bldpharm.com The synthesis of such derivatives often involves the condensation of a substituted chalcone (B49325) with a guanidine (B92328) salt. In this context, the 4-(difluoromethoxy)phenyl group would typically be introduced via 4-(difluoromethoxy)benzaldehyde, which is a different synthetic intermediate. google.com A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for anti-fibrotic activities, demonstrating the therapeutic potential of complex pyrimidine structures. mdpi.com The structure-activity relationship studies of various pyrimidine and pyridine-based antagonists further underscore the modular nature of their synthesis, allowing for optimization of potency and pharmacokinetic properties. nih.gov
Derivatization for Analytical and Labeling Purposes
The chemical modification of analytes to improve their detection and quantification is a critical strategy in analytical chemistry. The secondary amine of this compound provides a reactive handle for such derivatization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(difluoromethoxy)-N-(propan-2-yl)aniline, and what catalysts or conditions are critical for achieving high yields?
- Methodological Answer : Copper-catalyzed carbonylative multi-component reactions are effective for synthesizing difluoromethoxy-substituted anilines. For example, trans-β-methylstyrene and 2-(difluoromethoxy)aniline can be reacted under CO atmosphere with a copper catalyst, yielding derivatives with high regioselectivity. Critical conditions include stoichiometric control of the aniline derivative (2.5 equiv.) and purification via flash chromatography (n-pentane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular weight and substituent positions. For example, and NMR can resolve the isopropyl and difluoromethoxy groups, while FT-IR identifies functional groups like C-F bonds (stretching at ~1100–1250 cm) . GC-MS and HPLC-TOF are recommended for purity validation, with mass accuracy within 0.39 ppm .
Q. What are the common impurities or byproducts formed during synthesis, and how can they be identified and separated?
- Methodological Answer : Oxidation byproducts (e.g., quinones) and incomplete substitution products are common. These can be detected via thin-layer chromatography (TLC) and quantified using HPLC with UV detection. Flash chromatography (n-pentane/ethyl acetate gradients) effectively isolates the target compound from impurities .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group reduces electron density at the aromatic ring, enhancing susceptibility to nucleophilic attack. Comparative studies using Hammett substituent constants () and kinetic assays (e.g., with thiols or amines as nucleophiles) can quantify reactivity differences. Computational models (e.g., DFT) predict activation barriers for substitution pathways .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Density functional theory (DFT) optimizes the compound’s geometry, while molecular docking (e.g., AutoDock Vina) simulates interactions with proteins like voltage-gated sodium channels. Pharmacophore mapping identifies critical binding motifs, such as the difluoromethoxy group’s role in hydrophobic interactions .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, particularly regarding stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. For example, torsion angles between the difluoromethoxy and isopropyl groups can confirm spatial arrangements. Data collection at 291 K with -factor < 0.04 ensures high precision .
Notes
- Contradictions : reports moderate yields (22%) for difluoromethoxy derivatives, suggesting potential for optimization via alternative catalysts (e.g., palladium).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
